Cyanthiwigin A
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Overview
Description
Cyanthiwigin A is a natural product found in Myrmekioderma rea and Myrmekioderma gyroderma with data available.
Scientific Research Applications
Antiviral and Antibacterial Properties
Cyanthiwigin A, along with its related compounds, has been studied for its potential in treating various viral and bacterial infections. Research on this compound, B, C, and D isolated from the Jamaican sponge Myrmekioderma styx showed that cyanthiwigin C exhibited activity against hepatitis B virus (HBV) and Mycobacterium tuberculosis (Mtb). Cyanthiwigin B demonstrated activity against HIV-1, showcasing its potential in antiviral therapies (Peng et al., 2002).
Microbial Metabolism and Synergetic Antibiotic Effects
Studies have also focused on the microbial transformation of cyanthiwigin B, revealing its ability to increase the antimicrobial activity of curcuphenol, a major antimicrobial sesquiterpene isolated from the same sponge. This indicates a potential role in enhancing antibiotic effectiveness and targeting resistant microbial strains (Peng et al., 2006).
Structural Elucidation and Novel Diterpenes
The structural analysis of cyanthiwigins has led to the discovery of novel diterpene skeletons, expanding our understanding of chemical diversity in natural products. Studies on the Jamaican sponge Myrmekioderma styx have identified cyanthiwigins AC and AD as novel diterpene-type skeletons, contributing to the field of organic chemistry and natural product research (Peng et al., 2003).
Synthesis and Diversification for Therapeutic Applications
Efforts in total synthesis and late-stage diversification of cyanthiwigin natural products have been significant. This includes the total synthesis of cyanthiwigins A, C, G, and H, providing a pathway for the development of these compounds for therapeutic applications. Such synthetic methods are crucial for exploring the biological activities of these complex molecules (Wang et al., 2013).
Properties
CAS No. |
150998-98-4 |
---|---|
Molecular Formula |
C20H30O |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
(3aS,5aS,10aR,10bS)-3a,5a,8-trimethyl-1-propan-2-yl-5,6,9,10,10a,10b-hexahydro-4H-cyclohepta[e]inden-3-one |
InChI |
InChI=1S/C20H30O/c1-13(2)15-12-17(21)20(5)11-10-19(4)9-8-14(3)6-7-16(19)18(15)20/h8,12-13,16,18H,6-7,9-11H2,1-5H3/t16-,18-,19-,20-/m1/s1 |
InChI Key |
UBFCZYCSGVNSQM-VBSBHUPXSA-N |
Isomeric SMILES |
CC1=CC[C@@]2(CC[C@]3([C@@H]([C@H]2CC1)C(=CC3=O)C(C)C)C)C |
SMILES |
CC1=CCC2(CCC3(C(C2CC1)C(=CC3=O)C(C)C)C)C |
Canonical SMILES |
CC1=CCC2(CCC3(C(C2CC1)C(=CC3=O)C(C)C)C)C |
150998-98-4 | |
Synonyms |
cyanthiwigin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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